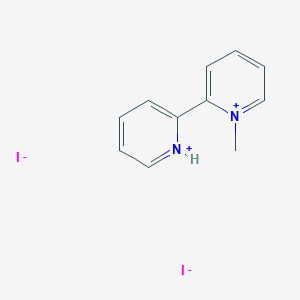
2,2'-Bipyridinium, 1-methyl-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2’-Bipyridinium, 1-methyl-, iodide” is an organic chemical compound with the molecular formula C12H12N2I. Bipyridinium salts, including this compound, are popular due to their potential applications in redox flow batteries .
Synthesis Analysis
Bipyridinium salts are synthesized based on 2,2′-, 3,3′-, and 4,4′-bipyridine and 2,2′-bipyrimidine. The synthesis process utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone .
Molecular Structure Analysis
The structure of bipyridinium salts depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, and counter ion . For instance, both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position .
Chemical Reactions Analysis
The electrochemical behavior of bipyridinium salts is investigated by cyclic voltammetry . Two derivatives featuring quasi-reversible redox processes were further tested on a rotating disc electrode and in a flow battery half-cell .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2,2’-Bipyridinium, 1-methyl-, iodide” are greatly affected by the methyl substituents at the nitrogen atom in the ortho-bipyridine molecule .
Mecanismo De Acción
Target of Action
It is known that bipyridinium compounds often interact with various biological targets, including enzymes and cellular structures .
Mode of Action
It has been observed that the electrochemical properties of n-substituted salts of 2,2’-bipyridine, such as n-methyl-2,2’-bipyridinium iodide, are greatly affected by the methyl substituents at the nitrogen atom in the ortho-bipyridine molecule . This suggests that the compound may interact with its targets in a manner that is influenced by these substituents.
Biochemical Pathways
Bipyridinium compounds are known to play a role in coordination chemistry, suggesting that they may interact with metal ions and potentially affect related biochemical pathways .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The electrochemical properties of 2,2’-Bipyridinium, 1-methyl-, iodide were studied by cyclic voltammetry (CV) . The electrochemical properties are greatly affected by the methyl substituents at the nitrogen atom in the ortho-bipyridine molecule . The conproportionation constants were calculated for 2,2’-Bipyridinium, 1-methyl-, iodide and made it possible to judge about the degree of electron localization in the systems .
Molecular Mechanism
At potentials of –0.67 and –0.74 V, each cation of 2,2’-Bipyridinium, 1-methyl-, iodide is reduced stepwise to a radical, resulting in the formation of a quinoid structure . This suggests that the compound may interact with biomolecules in a way that influences their electron states.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for '2,2'-Bipyridinium, 1-methyl-, iodide' involves the reaction of 2,2'-bipyridine with methyl iodide in the presence of a base.", "Starting Materials": [ "2,2'-bipyridine", "Methyl iodide", "Base (such as potassium carbonate or sodium hydroxide)", "Solvent (such as acetonitrile or dimethylformamide)" ], "Reaction": [ "Add 2,2'-bipyridine and methyl iodide to a reaction flask in the presence of a base and a solvent.", "Heat the reaction mixture to reflux for several hours.", "Allow the reaction mixture to cool and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain the final product, '2,2'-Bipyridinium, 1-methyl-, iodide'." ] } | |
Número CAS |
77972-47-5 |
Fórmula molecular |
C11H11IN2 |
Peso molecular |
298.12 g/mol |
Nombre IUPAC |
1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H11N2.HI/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10;/h2-9H,1H3;1H/q+1;/p-1 |
Clave InChI |
PIKLCVQDBVTHFG-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[I-].[I-] |
SMILES canónico |
C[N+]1=CC=CC=C1C2=CC=CC=N2.[I-] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[(Oxolan-2-yl)methyl]amino}methyl)furan-2-carboxylic acid hydrochloride](/img/structure/B1430694.png)

![1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B1430696.png)

![O-{[5-(trifluoromethyl)pyridin-2-yl]methyl}hydroxylamine](/img/structure/B1430698.png)
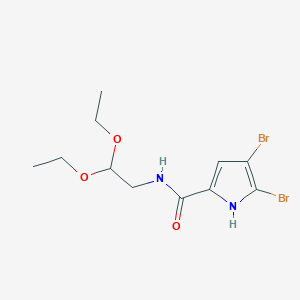
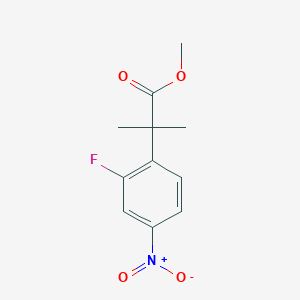
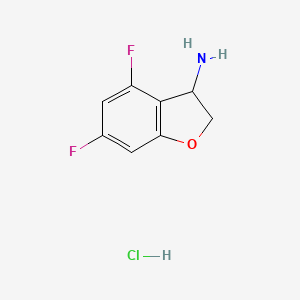
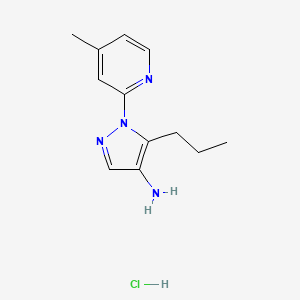
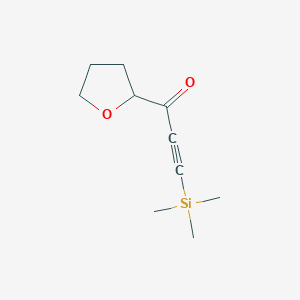
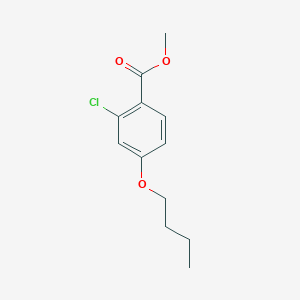
![3-(6-methylpyridine-3-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430708.png)
![3-[(2,5-Difluorophenyl)methoxy]cyclobutan-1-amine hydrochloride](/img/structure/B1430711.png)
![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)
